3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Overview
Description
“3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C18H11FN2OS . It is part of a class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide”, has been a subject of interest in recent years due to their diverse biological activities . The synthesis of these compounds can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in “3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles, including “3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide”, exhibit a wide range of chemical reactivity. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Topoisomerase I Inhibition : Twenty-seven derivatives of this compound have been designed and synthesized as topoisomerase I inhibitors. These molecules exhibit potential anti-proliferative effects against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 .
- Thiazole Derivatives : Compound 4, which possesses a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibits potent inhibitory activity against microbial growth (MIC = 1.4 µM). Its efficacy is comparable to that of the standard drug vancomycin .
- Rare and Unique Chemical : Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. Researchers interested in chemical biology and drug development may explore its properties and potential applications .
Anticancer Research
Antimicrobial Activity
Chemical Biology and Drug Discovery
Chemical Structure and Properties
Mechanism of Action
While the specific mechanism of action for “3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is not mentioned in the search results, thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNNCZKYJXYOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-fluorobenzamide |
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